4-Chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as ACX362E or MorE-DCBG, is a synthetic purine derivative currently under investigation for its potential as a novel antimicrobial agent. [] This compound exhibits preferential activity against the DNA polymerase III (PolC) enzyme in Clostridium difficile, a bacterium responsible for causing severe gastrointestinal infections. [] Research suggests that ACX362E acts as a PolC inhibitor, potentially leading to the development of new treatment options for C. difficile infections. []
4-Chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is believed to act as a DNA polymerase III (PolC) inhibitor in Clostridium difficile. [] While the precise mechanism is yet to be fully elucidated, it is likely that this compound binds to PolC, interfering with its enzymatic activity. This binding could occur at the enzyme's active site, preventing the incorporation of nucleotides during DNA replication. [] This inhibition ultimately leads to a disruption in bacterial DNA synthesis and subsequent growth arrest. [] Further research is needed to determine the exact binding site, affinity, and kinetic parameters of the interaction between ACX362E and PolC.
The primary application of 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide in scientific research is its investigation as a potential therapeutic agent against Clostridium difficile infections. [] Its preferential activity against the bacterial PolC enzyme makes it a promising candidate for the development of novel antibiotics. []
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3